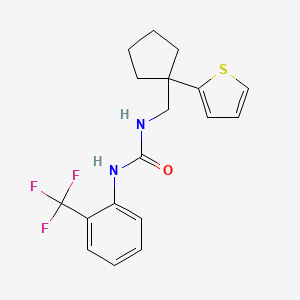

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

CAS No.: 1207001-36-2

Cat. No.: VC4736701

Molecular Formula: C18H19F3N2OS

Molecular Weight: 368.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207001-36-2 |

|---|---|

| Molecular Formula | C18H19F3N2OS |

| Molecular Weight | 368.42 |

| IUPAC Name | 1-[(1-thiophen-2-ylcyclopentyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |

| Standard InChI | InChI=1S/C18H19F3N2OS/c19-18(20,21)13-6-1-2-7-14(13)23-16(24)22-12-17(9-3-4-10-17)15-8-5-11-25-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,22,23,24) |

| Standard InChI Key | YCOAESSYZJUNBD-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |

Introduction

The compound 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that incorporates several distinct functional groups, including a thiophene ring, a cyclopentyl group, and a trifluoromethylphenyl moiety. This compound belongs to the broader class of urea derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

Synthesis

The synthesis of 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves a multi-step process:

-

Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as thiophene derivatives and cyclopentyl compounds.

-

Formation of the Cyclopentylmethyl Group: The cyclopentyl ring is functionalized with a thiophen-2-yl group to form the 1-(thiophen-2-yl)cyclopentylmethyl moiety.

-

Urea Formation: The urea backbone is formed by reacting an isocyanate with an amine. In this case, the isocyanate would be derived from the 2-(trifluoromethyl)phenyl group, and the amine would be derived from the cyclopentylmethyl group.

Potential Applications

Given the structural complexity and potential biological activity of 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, it could be explored for various applications:

-

Pharmaceuticals: As a potential lead compound for drug development, particularly in areas where urea derivatives have shown promise.

-

Agrochemicals: Its unique structure might confer activity against specific pests or diseases in agricultural settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume